
3-Bromo-2,4,6-trichloro-8-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4,6-trichloro-8-methoxyquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,6-trichloro-8-methoxyquinoline typically involves the halogenation of a quinoline precursor. One common method is the bromination and chlorination of 8-methoxyquinoline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,4,6-trichloro-8-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as aminoquinolines, thioquinolines, or alkoxyquinolines can be formed.
Oxidation Products: Quinoline N-oxides are common oxidation products.
Reduction Products: Dehalogenated quinolines are typical reduction products.
Aplicaciones Científicas De Investigación
3-Bromo-2,4,6-trichloro-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of halogenated quinolines and their interactions with biological targets.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,4,6-trichloro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-hydroxy-8-methoxyquinoline
- 4-Bromo-6-methoxyquinoline
- 4-Bromo-3-chloro-7-methoxyquinoline
Uniqueness
3-Bromo-2,4,6-trichloro-8-methoxyquinoline is unique due to the presence of three chlorine atoms and one bromine atom, which confer distinct reactivity and biological activity compared to other halogenated quinolines. The specific substitution pattern enhances its potential for diverse applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C10H5BrCl3NO |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-bromo-2,4,6-trichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H5BrCl3NO/c1-16-6-3-4(12)2-5-8(13)7(11)10(14)15-9(5)6/h2-3H,1H3 |
Clave InChI |
YLIRFPBPPKRBMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1N=C(C(=C2Cl)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


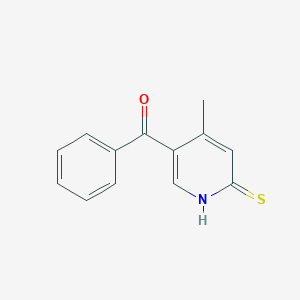
![8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13005509.png)
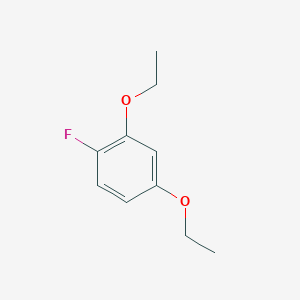
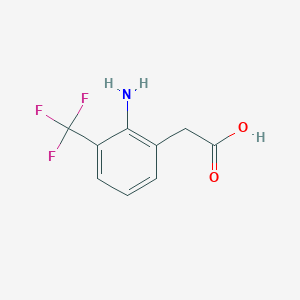
![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol](/img/structure/B13005547.png)
![methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13005548.png)

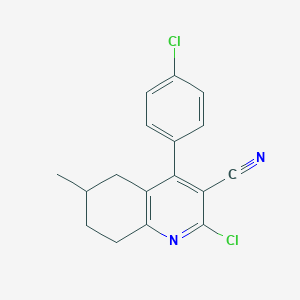
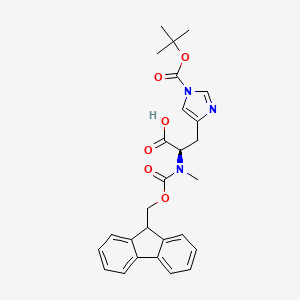
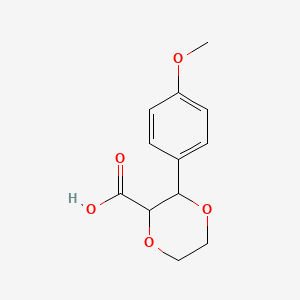
![2-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13005567.png)
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)

![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
